molecular formula C12H15BN2O4 B1375342 (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid CAS No. 1326715-94-9

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid

Cat. No.: B1375342
CAS No.: 1326715-94-9
M. Wt: 262.07 g/mol
InChI Key: NSNINLFIEPKJOF-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in various chemical reactions, particularly in the field of cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and makes it a valuable intermediate in synthetic organic chemistry.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be involved in various biochemical reactions, often acting as intermediates in the synthesis of more complex molecules .

Mode of Action

The compound (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is likely to interact with its targets through a mechanism known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium is oxidized and forms a new bond with the electrophilic organic group, and transmetalation, where the organoboron compound transfers its organic group to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key step in various biochemical pathways . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild conditions and tolerance of various functional groups .

Result of Action

The compound’s participation in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various bioactive compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed in a basic aqueous environment and requires a palladium catalyst . Additionally, the compound’s stability might be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound can act as a ligand, binding to metal catalysts and enhancing their reactivity. Additionally, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By modulating the activity of these enzymes, the compound can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their conformation and activity . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways . This interaction can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as it needs to reach its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, influencing cellular processes at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through various cyclization reactions starting from appropriate precursors.

    Introduction of the Boronic Acid Group: The boronic acid moiety is introduced via borylation reactions, often using reagents such as bis(pinacolato)diboron or boronic esters.

    Protection with tert-Butoxycarbonyl Group: The Boc group is introduced using tert-butyl chloroformate under basic conditions to protect the nitrogen atom in the pyrrolo[2,3-c]pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been developed to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions: (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Produces biaryl or diaryl compounds.

    Oxidation: Forms boronic esters.

    Reduction: Yields the corresponding alcohols or amines.

Scientific Research Applications

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is unique due to its specific ring structure and the position of the boronic acid group, which confer distinct reactivity and selectivity in chemical reactions. Its stability and versatility make it a valuable intermediate in synthetic organic chemistry.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-4-5-14-6-10(8)15/h4-7,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNINLFIEPKJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=CN=C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326715-94-9
Record name 1-Boc-pyrrolo[2,3-c]pyridine-3-ylboronic acid
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